![molecular formula C21H20FN3O5S2 B2998331 (E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide CAS No. 853746-86-8](/img/structure/B2998331.png)
(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O5S2 and its molecular weight is 477.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifibrotic and Anticancer Applications
Thiazolidinone derivatives, through efficient synthesis methods, have shown significant antifibrotic activity without scavenging superoxide radicals, making them candidates for further testing against fibrotic diseases. Some compounds, such as those similar in structure to the specified molecule, demonstrated similar effects to Pirfenidone, a known antifibrotic agent, indicating their potential in treating diseases characterized by fibrosis (Kaminskyy et al., 2016).
Antimicrobial Activity
Research on thiazolidinone derivatives has also uncovered their potential as antimicrobial agents. For instance, rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, which share a common backbone with the compound , exhibited significant activity against mycobacteria, including Mycobacterium tuberculosis, suggesting these compounds could be effective in treating bacterial infections (Krátký et al., 2017).
Antioxidant Properties
The exploration of amidomethane sulfonyl-linked bis heterocycles, which includes structures akin to the specified compound, revealed compounds with excellent antioxidant activity. This activity surpasses that of standard antioxidants like Ascorbic acid, highlighting their potential in combating oxidative stress-related diseases (Talapuru et al., 2014).
Carbonic Anhydrase Inhibition
Arenesulfonyl-2-imidazolidinones, related to the specified compound through their sulfonamide groups, have been investigated as carbonic anhydrase inhibitors. These studies suggest potential applications in managing conditions like glaucoma, epilepsy, and altitude sickness, where carbonic anhydrase activity modulation is beneficial (Abdel-Aziz et al., 2015).
Immunomodulating Effects
Compounds with structures similar to "(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide" have shown immunomodulating effects. For instance, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide demonstrated the ability to modify the reactivity of lymphoid cells affected by tumor growth, enhancing the immune response to tumors and potentially aiding in cancer treatment (Wang et al., 2004).
Propiedades
IUPAC Name |
2-[(2E)-2-(4-fluorophenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-11-25-20(27)18(13-19(26)23-15-5-4-6-16(12-15)30-2)31-21(25)24-32(28,29)17-9-7-14(22)8-10-17/h3-10,12,18H,1,11,13H2,2H3,(H,23,26)/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXKYBIOOSDKX-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)F)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.